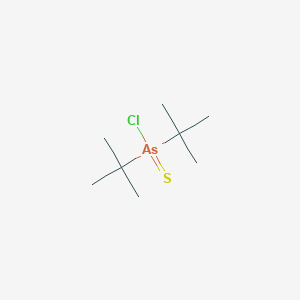
Di-tert-butylarsinothioic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butylarsinothioic chloride is an organoarsenic compound characterized by the presence of arsenic, sulfur, and chlorine atoms bonded to a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butylarsinothioic chloride can be synthesized through a multi-step process involving the reaction of tert-butyl chloride with arsenic and sulfur-containing reagents. One common method involves the reaction of tert-butyl chloride with arsenic trichloride and hydrogen sulfide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the toxic nature of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butylarsinothioic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-tert-butylarsinothioic oxide.
Reduction: Reduction reactions can convert it to di-tert-butylarsinothioic hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or ethanol can be used under mild conditions.
Major Products Formed
Oxidation: Di-tert-butylarsinothioic oxide.
Reduction: Di-tert-butylarsinothioic hydride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Di-tert-butylarsinothioic chloride is used as a reagent in organic synthesis, particularly in the formation of organoarsenic compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its interactions with biological molecules are of interest for developing new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for developing drugs targeting specific pathways involving arsenic and sulfur.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of advanced materials with specific characteristics.
Mécanisme D'action
Di-tert-butylarsinothioic chloride exerts its effects through interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This mechanism is particularly relevant in the context of its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butylarsinothioic oxide
- Di-tert-butylarsinothioic hydride
- Di-tert-butylarsinothioic amine
Uniqueness
Di-tert-butylarsinothioic chloride is unique due to the presence of both arsenic and sulfur atoms, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the chloride derivative is more reactive in substitution reactions, making it a versatile reagent in synthetic chemistry.
Conclusion
This compound is a compound of significant interest in various fields of science and industry
Propriétés
Numéro CAS |
61209-04-9 |
|---|---|
Formule moléculaire |
C8H18AsClS |
Poids moléculaire |
256.67 g/mol |
Nom IUPAC |
ditert-butyl-chloro-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C8H18AsClS/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3 |
Clé InChI |
MLGSWGRKQDOGNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[As](=S)(C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















